2-Ethoxy-3-hydroxy-4H-1-benzothiopyran-4-one
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Overview
Description
2-Ethoxy-3-hydroxy-4H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a benzene ring fused to a thiopyran ring, with an ethoxy group at the second position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydroxy-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxyphenol with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiopyran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-hydroxy-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethoxy-3-oxo-4H-1-benzothiopyran-4-one.
Reduction: Formation of 2-ethoxy-3-hydroxy-4H-1,2-dihydrobenzothiopyran-4-one.
Substitution: Formation of various substituted benzothiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-3-hydroxy-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-hydroxy-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: Lacks the sulfur atom present in benzothiopyrans.
2-Ethyl-3-hydroxy-4H-pyran-4-one: Similar structure but lacks the benzene ring.
7-Methoxy-2,3-dihydro-4H-1-benzothiopyran-4-one: Contains a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-3-hydroxy-4H-1-benzothiopyran-4-one is unique due to the presence of both an ethoxy group and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. The sulfur atom in the thiopyran ring also contributes to its distinct properties compared to benzopyran derivatives.
Properties
CAS No. |
61423-99-2 |
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Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-ethoxy-3-hydroxythiochromen-4-one |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11-10(13)9(12)7-5-3-4-6-8(7)15-11/h3-6,13H,2H2,1H3 |
InChI Key |
QGYNFYVAFKYCHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2S1)O |
Origin of Product |
United States |
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